molecular formula C12H17NO2 B2721040 methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate CAS No. 1213963-28-0

methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Cat. No.: B2721040
CAS No.: 1213963-28-0
M. Wt: 207.273
InChI Key: VWVHTTVTHCQGRB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of alanine, where the amino group is substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylphenylamine with methyl acrylate under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve enzyme-catalyzed processes. For instance, lipase-catalyzed hydrolytic kinetic resolution has been employed to produce enantiomerically pure this compound. This method offers high enantioselectivity and is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2,6-dimethylphenyl)amino)propanoate
  • Methyl (2S)-3-(2,6-dimethylphenyl)-2-(2,2-diphenylacetamido)propanoate

Uniqueness

Methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ester functional group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)10(8)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVHTTVTHCQGRB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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